Chiral Purity: (S)-Enantiomer Contains ≤1.5% of the (R)-Isomer
The (S)-enantiomer is supplied with a stringent chiral purity specification, limiting the undesired (R)-enantiomer to ≤1.5% as determined by HPLC. This specification is critical for ensuring high stereoselectivity in asymmetric transformations. In contrast, the racemic mixture (CAS 74641-60-4) contains an equimolar 50:50 mixture of (S)- and (R)-enantiomers, while the (R)-enantiomer (CAS 30925-14-5) is the opposite stereoisomer, each leading to distinct stereochemical outcomes [1].
| Evidence Dimension | Enantiomeric purity (chiral HPLC) |
|---|---|
| Target Compound Data | (S)-enantiomer with (R)-enantiomer content ≤1.5% |
| Comparator Or Baseline | (R)-enantiomer (CAS 30925-14-5) with unspecified (S)-content; Racemate (CAS 74641-60-4) with 50:50 (S):(R) ratio |
| Quantified Difference | ≥98.5% enantiomeric excess for (S)-enantiomer vs. 0% e.e. for racemate |
| Conditions | Chiral HPLC analysis; vendor specification for H-MePhg-OH |
Why This Matters
High enantiomeric excess is essential for achieving reproducible and predictable stereoselectivity in asymmetric synthesis, directly impacting the yield and purity of downstream chiral products.
- [1] Watanabe Chemical Industries. (n.d.). H-MePhg-OH (CAS 2611-88-3) Product Specification. Retrieved from https://www.watanabechem.co.jp/search/details.php?code=H00142 View Source
